![molecular formula C15H17BrN2O2S B13649706 Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate](/img/structure/B13649706.png)
Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalyst, aryl halide, and organoboron compound.
Esterification: Methanol and an acid catalyst.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the thiazole compound.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives:
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar structure but different functional groups.
2-Aminothiazole-4-carboxylate: Lacks the butylphenyl group and has different biological activities.
2,4-Disubstituted Thiazoles: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Conclusion
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Biological Activity
Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C15H17BrN2O2S
- Molecular Weight : 369.28 g/mol
- CAS Number : 1000577-42-3
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realm of cancer research. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, possess anticancer properties. Specifically, studies have shown that modifications in the thiazole structure can enhance antiproliferative activity against various cancer cell lines.
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Mechanism of Action :
- The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. This mechanism is similar to that of other known anticancer agents.
- Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Case Study Data :
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
This compound | Melanoma | < 50 |
This compound | Prostate Cancer | < 40 |
Pharmacological Effects
Beyond its anticancer properties, this compound has shown promise in other areas:
- Diabetes Management :
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Antioxidant Properties :
- Thiazole compounds are noted for their antioxidant activities, which help mitigate oxidative stress—a factor in many chronic diseases.
Properties
Molecular Formula |
C15H17BrN2O2S |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-(4-butylanilino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2S/c1-3-4-5-10-6-8-11(9-7-10)17-15-18-13(16)12(21-15)14(19)20-2/h6-9H,3-5H2,1-2H3,(H,17,18) |
InChI Key |
ZZJCOMKBQCZUDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
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